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Compound of Interest

3-Bromo-1-methyl-7-nitro-1H-
Compound Name:
indazole

Cat. No.: B1314959

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational
studies of methyl-nitro-indazoles, a class of heterocyclic compounds of significant interest in
medicinal chemistry and materials science. This document synthesizes data from
spectroscopic analysis, X-ray crystallography, and computational modeling to offer a
comprehensive resource for professionals in drug development and related scientific fields. The
strategic placement of methyl and nitro groups on the indazole scaffold dramatically influences
the molecule's electronic, structural, and, consequently, biological properties.

Molecular Structure and Physicochemical
Properties

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings,
serves as a versatile scaffold. The introduction of electron-donating methyl (-CHs) groups and
electron-withdrawing nitro (-NOz) groups allows for fine-tuning of the molecule's
physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding
capabilities. These modifications are critical for modulating pharmacokinetic and
pharmacodynamic profiles in drug design.

Computational methods, particularly Density Functional Theory (DFT), have become
indispensable for predicting the geometrical and electronic properties of these molecules.[1][2]
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Studies on various nitroindazole derivatives have demonstrated that DFT calculations, often
using functionals like B3LYP with basis sets such as 6-311G(d,p) or TZVP, provide reliable data
on bond lengths, bond angles, and electronic parameters that correlate well with experimental
findings.[3][4]

Structural Parameters

X-ray crystallography and DFT calculations have provided precise geometric data for several
methyl-nitro-indazole derivatives. For instance, in 2-methyl-6-nitro-2H-indazole, the indazole
ring system is nearly planar.[2][5] Similarly, the asymmetric unit of 3-(4-methylphenyl)-6-nitro-
1H-indazole contains two independent molecules with nearly planar indazole moieties, differing
slightly in the rotation of the nitro groups.[4][6]

Table 1: Selected Crystallographic and DFT-Calculated Geometric Parameters
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Compound Parameter Value Method Source
2-Methyl-6-nitro- o

) Crystal System Monoclinic, P21/c  X-ray [5]
2H-indazole
a (A) 3.793(3) X-ray [5]
b (A) 12.200(8) X-ray [5]
c (A 16.675(11) X-ray [5]
B(°) 95.722(9) X-ray [5]
3-(4- _

Torsion Angle (O-
methylphenyl)-6- -1.1(9)°, 4.0(9)° X-ray [4]
_ _ N-C-C)

nitro-1H-indazole
Phenyl Ring

T 30.8(3)°, 31.6(3)°  X-ray [4]
Inclination
2-(5-nitro-1-H-
indazol-1-yl) Crystal System Monoclinic, P2i/c  X-ray [7]
acetic acid
a (A) 7.8541(10) X-ray [7]
b (A) 7.9274(11) X-ray [7]
c (A) 15.877(2) X-ray [7]
B () 101.149(5) X-ray [7]

Electronic and Spectroscopic Properties

The electronic properties of methyl-nitro-indazoles are key to understanding their reactivity and
interaction with biological targets. DFT studies have been employed to calculate frontier
molecular orbital energies (HOMO and LUMO), energy gaps, and charge distributions.[2]
These parameters are crucial for predicting sites of electrophilic and nucleophilic attack and for
explaining reaction mechanisms.[3]

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-
Visible spectroscopy provide experimental validation of the molecular structures. The chemical
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shifts in *H and 3C NMR spectra are particularly sensitive to the electronic environment, which

is heavily influenced by the position of the nitro and methyl substituents.[8]

Table 2: Comparative *H NMR Chemical Shifts (6, ppm) for Nitroindazole Derivatives

1-(2- 1-(2- 1-(2- 1-(2-
S Bromoethyl)-4- Bromoethyl)-5- Bromoethyl)-6- Bromoethyl)-7-
roton
nitro-1H- nitro-1H- nitro-1H- nitro-1H-
indazole[8] indazole[3] indazole[8] indazole[8]
H-3 8.60 (s) 8.70 (s) 8.32 (s) 8.25 (s)
H-4 - 8.35 (dd) 8.28 (d) 8.06 (dd)
H-5 8.35 (d) - 7.76 (d) 7.28 (t)
H-6 7.68 (1) 8.35 (dd) - 8.19 (dd)
H-7 8.19 (d) 8.81 (d) 8.90 (s) -
N-CH: 5.00 (t) 4.90 (t) 4.96 (t) 5.07 (t)
Br-CH: 4.00 (t) 3.97 (t) 3.96 (t) 3.74 (t)
Solvent DMSO-ds DMSO-ds DMSO-ds CDCIs

Table 3: Comparative 13C NMR Chemical Shifts (8, ppm) for Nitroindazole Derivatives
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1-(2- 1-(2- 1-(2- 1-(2-
T Bromoethyl)-4- Bromoethyl)-5- Bromoethyl)-6- Bromoethyl)-7-
nitro-1H- nitro-1H- nitro-1H- nitro-1H-
indazole[8] indazole[8] indazole[8] indazole[8]
C3 132.4 136.2 134.6 135.6
C3a 115.8 122.9 127.0 129.0
C4 139.7 118.0 122.1 128.4
C5 118.6 142.6 121.2 120.3
C6 125.9 119.1 146.8 131.0
c7 118.2 111.4 105.9 1354
C7a 141.6 140.6 139.0 135.4
N-CH: 50.0 49.3 50.6 54.0
Br-CHz 32.0 31.4 29.6 30.2
Solvent DMSO-ds DMSO-ds CDCls CDCls

Experimental and Computational Methodologies

A combination of synthetic, spectroscopic, and computational protocols is essential for the
comprehensive study of methyl-nitro-indazoles.

Synthesis Protocols

The synthesis of methyl-nitro-indazole derivatives often involves multi-step procedures. A
common starting point is the nitration of a substituted aniline, followed by diazotization and
ring-closure to form the indazole core.

General Synthesis Protocol for 3-Methyl-6-nitro-1H-indazole: A typical synthesis starts from 2-
ethyl-5-nitroaniline. The amine is dissolved in glacial acetic acid and cooled. An aqueous
solution of sodium nitrite is added to facilitate diazotization and subsequent cyclization to form
the indazole ring. The product is then purified, often by chromatography.[9] Alkylation or other
functionalizations can be performed on the indazole nitrogen atoms.[3]
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Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.[10]

» Data Acquisition: *H and *3C NMR spectra are typically acquired on a 400 MHz or higher field
NMR spectrometer. Standard acquisition parameters are used, with proton-decoupling for
13C NMR experiments.[10]

o Data Analysis: Chemical shifts (d), coupling constants (J), and multiplicities are analyzed to
determine the substitution pattern on the indazole ring.[10]

Mass Spectrometry (MS):

 Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap), often coupled
with HPLC (LC-MS), is used.[7]

« lonization: Electrospray ionization (ESI) is commonly employed for this class of molecules.[7]

o Data Analysis: The exact mass of the molecular ion is determined to confirm the elemental
composition. Fragmentation patterns can provide additional structural information.[10]

Infrared (IR) Spectroscopy:

o Sample Preparation: Samples can be analyzed as potassium bromide (KBr) pellets or using
an Attenuated Total Reflectance (ATR) accessory.[11]

o Data Analysis: The presence of characteristic functional groups is confirmed by identifying
their vibrational frequencies, such as N-H stretching (~3300-3400 cm~1), aromatic C-H
stretching (~3100 cm~?), and asymmetric NO2 stretching (~1530 cm~1).[11]

Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations:

o Software: DFT studies are commonly performed using software packages like Gaussian.[2]
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» Methodology: The B3LYP hybrid functional is frequently used in conjunction with basis sets
like 6-311G(d,p) or 6-311++G**.[3][7][12] This combination provides a good balance of
accuracy and computational cost for geometry optimization, frequency calculations, and
electronic property predictions.

o Calculations: Key computed parameters include optimized geometries (bond lengths,
angles), frontier molecular orbital energies (HOMO, LUMO), Mulliken or NBO atomic
charges, and theoretical vibrational frequencies.[2][7][13] Gauge-Invariant Atomic Orbital
(GIAO) methods are used for calculating theoretical NMR chemical shifts.[12]

Visualized Workflows and Pathways
General Experimental Workflow

The logical flow for the synthesis and characterization of methyl-nitro-indazoles involves a
systematic progression from synthesis and purification to comprehensive spectroscopic and
computational analysis to confirm the structure and purity of the final compounds.
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Caption: General workflow for synthesis and characterization of methyl-nitro-indazoles.
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3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, a tyrosine
kinase inhibitor.[9] Pazopanib targets receptors such as the Vascular Endothelial Growth Factor
Receptor (VEGFR), highlighting the relevance of the methyl-nitro-indazole scaffold in
modulating critical signaling pathways in cancer.
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Caption: Inhibition of the VEGFR signaling pathway by methyl-nitro-indazole derivatives.
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Conclusion

The systematic study of methyl-nitro-indazoles, integrating synthetic chemistry with advanced
spectroscopic and computational techniques, provides a powerful paradigm for modern drug
discovery and materials science. The data and methodologies presented in this guide
underscore the importance of understanding the subtle interplay between molecular structure
and function. The continued application of theoretical and computational chemistry will
undoubtedly accelerate the design and development of novel methyl-nitro-indazole derivatives
with tailored properties for a wide range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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